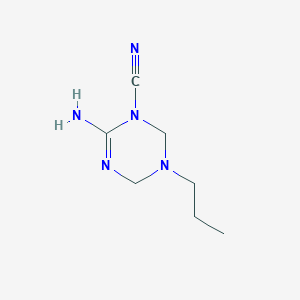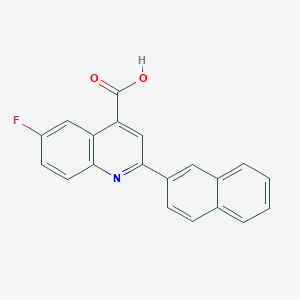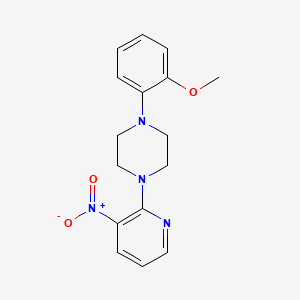![molecular formula C21H28N2O5 B14945726 Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrrolidinyl group, which is further substituted with a methoxypiperidinyl moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-methoxypiperidine and 2,5-dioxopyrrolidine. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification, and final coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to alcohols.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce hydroxypyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The methoxypiperidinyl group can bind to receptors or enzymes, modulating their activity. The benzoate ester moiety may facilitate cellular uptake and distribution, enhancing the compound’s bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate
Uniqueness
Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxypiperidinyl moiety, in particular, distinguishes it from other similar compounds, offering distinct advantages in terms of binding affinity and selectivity.
Eigenschaften
Molekularformel |
C21H28N2O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H28N2O5/c1-3-4-13-28-21(26)15-5-7-16(8-6-15)23-19(24)14-18(20(23)25)22-11-9-17(27-2)10-12-22/h5-8,17-18H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
PNQRHVXCDURUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14945645.png)
![1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14945651.png)

![Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B14945677.png)
![1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14945684.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid](/img/structure/B14945690.png)
![2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B14945697.png)
![N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide](/img/structure/B14945703.png)


![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
